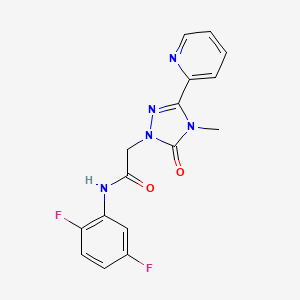

N-(2,5-difluorophenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide

Description

Properties

IUPAC Name |

N-(2,5-difluorophenyl)-2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N5O2/c1-22-15(12-4-2-3-7-19-12)21-23(16(22)25)9-14(24)20-13-8-10(17)5-6-11(13)18/h2-8H,9H2,1H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWHSHOLJRASSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC(=O)NC2=C(C=CC(=C2)F)F)C3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,5-difluorophenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic potential based on available literature.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C16H13F2N5O2

- Molecular Weight : 345.31 g/mol

- IUPAC Name : this compound

Antimicrobial Activity

Research indicates that triazole derivatives like this compound exhibit notable antimicrobial properties. A study highlighted the effectiveness of various triazole compounds against resistant strains of bacteria and fungi. Specifically, derivatives with pyridine moieties have shown enhanced activity against Gram-positive bacteria and certain fungal pathogens.

| Compound | Activity | Target Pathogen |

|---|---|---|

| Triazole Derivative | Antibacterial | Methicillin-resistant Staphylococcus aureus |

| Triazole Derivative | Antifungal | Candida auris |

Anticancer Potential

The compound's structure suggests potential anticancer activity through the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis. Inhibitors of DHFR are known to exhibit antitumor effects by disrupting the folate metabolic pathway essential for rapidly dividing cancer cells. The presence of a pyridine ring in the structure may enhance its affinity for DHFR.

Case Studies and Research Findings

- In vitro Studies : In a study involving A549 lung cancer cells and Caco-2 colon cancer cells, triazole derivatives demonstrated significant cytotoxicity. The compounds inhibited cell proliferation in a dose-dependent manner, suggesting their potential as anticancer agents.

- Structure-Aactivity Relationship (SAR) : Investigations into the SAR of triazole derivatives revealed that modifications to the phenyl and pyridine rings can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups enhanced antimicrobial efficacy.

- Mechanism of Action : The proposed mechanism involves the disruption of nucleic acid synthesis through DHFR inhibition. This leads to reduced availability of tetrahydrofolate, impairing DNA replication and repair processes in cancer cells.

Scientific Research Applications

Antifungal Activity

Research has demonstrated that derivatives of triazole compounds exhibit potent antifungal properties. Specifically, compounds similar to N-(2,5-difluorophenyl)-2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)acetamide have been evaluated for their effectiveness against fungal strains such as Candida, Geotrichum, and Rhodotorula . These studies suggest that the incorporation of the triazole moiety enhances the antifungal activity due to its ability to inhibit ergosterol synthesis in fungal cell membranes.

Anticancer Properties

The compound has also been investigated for its anticancer potential. A study involving the National Cancer Institute's NCI-60 panel revealed that certain triazole derivatives exhibited moderate cytostatic activity across various cancer cell lines, including breast and lung cancer . The mechanism of action is believed to involve the inhibition of specific enzymes crucial for cancer cell proliferation.

Anti-inflammatory Effects

Triazole derivatives are known for their anti-inflammatory properties. Compounds structurally related to this compound have shown promise in reducing inflammation through the modulation of cytokine production and inhibition of inflammatory pathways . This application is particularly relevant in treating chronic inflammatory diseases.

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that allow for the modification of various functional groups to enhance biological activity. Understanding the structure–activity relationship (SAR) is crucial for optimizing its pharmacological properties. Researchers have synthesized several analogs to assess how changes in structure affect potency and selectivity against different biological targets .

Potential Use in Neurological Disorders

Emerging studies suggest that triazole compounds may play a role in treating neurological disorders due to their ability to cross the blood-brain barrier and interact with neurotransmitter systems . The specific effects of this compound on neuroprotection and cognitive function are areas of ongoing research.

Summary Table: Applications of this compound

Comparison with Similar Compounds

Key Observations:

Substituent Position on Phenyl Ring: The 2,5-difluorophenyl group in the target compound vs. 2,6-difluorophenyl in flumetsulam alters steric and electronic profiles. Fluorine’s electron-withdrawing effects influence the aryl ring’s reactivity and interactions with hydrophobic pockets in enzymes.

Heterocyclic Core: The target compound’s 4,5-dihydrotriazole (partially saturated) vs. Partial saturation may improve solubility but reduce metabolic stability . The pyridine ring in the target compound introduces a basic nitrogen, enabling pH-dependent solubility and hydrogen bonding, unlike flumetsulam’s sulfonamide group, which is more polar and acidic .

Linker Group :

- The acetamide linker in the target compound and oxadixyl provides flexibility, whereas flumetsulam’s sulfonamide linker offers rigidity and stronger hydrogen-bonding capacity.

QSPR/QSAR Considerations ()

Molecular descriptors derived from structure-property relationships highlight critical differences:

| Descriptor | Target Compound | Flumetsulam | Oxadixyl |

|---|---|---|---|

| Molecular Weight | 373.33 g/mol | 333.30 g/mol | 277.32 g/mol |

| LogP (estimated) | ~2.1 (moderate lipophilicity) | ~1.8 (lower lipophilicity) | ~1.5 (higher polarity) |

| Hydrogen Bond Acceptors | 7 | 7 | 5 |

| Hydrogen Bond Donors | 2 | 3 | 1 |

- Lipophilicity : The target compound’s higher logP suggests better membrane permeability than oxadixyl but comparable to flumetsulam.

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for preparing acetamide derivatives with pyridyl-triazole scaffolds?

- Methodological Answer : A typical approach involves coupling a pyridyl-triazole precursor with a substituted acetamide moiety. For example, chloroacetylation of intermediates (e.g., pyridin-2-yl triazolones) followed by nucleophilic substitution with amines like 2,5-difluoroaniline. Solvent systems such as DMF with potassium carbonate as a base are often used to facilitate the reaction, monitored by TLC for completion .

- Key Steps :

- Activation of the triazole core with chloroacetyl chloride.

- Amide bond formation under mild basic conditions.

- Purification via recrystallization or column chromatography.

Q. How is the compound characterized spectroscopically to confirm its structure?

- Methodological Answer :

- 1H NMR : Peaks for aromatic protons (δ 7.42–7.58 ppm), NH groups (δ 10.10–13.30 ppm), and methyl/methylene groups (δ 2.0–4.0 ppm) are analyzed for integration and splitting patterns .

- X-ray Crystallography : Single-crystal diffraction data collected at low temperatures (e.g., 100 K) using Cu-Kα radiation. Structure refinement via SHELXL (R factor < 0.05) confirms bond lengths, angles, and tautomeric forms .

- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]+ at m/z corresponding to the molecular formula).

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental data, such as tautomeric equilibria in the triazole ring?

- Methodological Answer :

- DFT Calculations : Optimize geometries of possible tautomers (e.g., 4,5-dihydro-1H-1,2,4-triazol-5-one vs. imine forms) and compare their energy profiles. Use software like Gaussian with B3LYP/6-31G(d) basis sets.

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) from crystallographic data to identify dominant tautomers .

- Dynamic NMR : Monitor temperature-dependent chemical shift changes (e.g., NH signals) to assess tautomeric ratios in solution .

Q. What strategies optimize the synthesis of the pyridyl-triazole core to enhance yield and purity?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24 hours to 30 minutes) and improves regioselectivity in cyclocondensation steps .

- Catalytic Systems : Employ Pd/Cu catalysts for Suzuki-Miyaura coupling to introduce pyridyl groups without side-product formation.

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ionic liquids for solubility and reactivity trade-offs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.